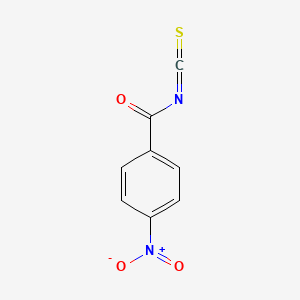

4-Nitrobenzoyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitrobenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O3S/c11-8(9-5-14)6-1-3-7(4-2-6)10(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYZFXQNOYBLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=C=S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182392 | |

| Record name | 4-Nitrobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28115-92-6 | |

| Record name | 4-Nitrobenzoyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrobenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitrobenzoyl Isothiocyanate: A Technical Guide for Advanced Chemical Applications

Abstract

4-Nitrobenzoyl isothiocyanate is a highly reactive organic compound distinguished by the presence of an electrophilic isothiocyanate group and a strongly electron-withdrawing p-nitrobenzoyl moiety. This unique electronic arrangement makes it a valuable reagent in organic synthesis, particularly for the derivatization of nucleophiles and the construction of diverse heterocyclic scaffolds. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity. It further details its application as a pre-column derivatization agent in High-Performance Liquid Chromatography (HPLC) for the analysis of primary and secondary amines, offering a field-proven experimental protocol. This document is intended for researchers and professionals in chemical synthesis, analytical chemistry, and drug discovery.

Chemical Identity and Structure

This compound is characterized by a benzoyl core substituted with a nitro group at the para-position and an isothiocyanate functional group attached to the carbonyl carbon. The powerful electron-withdrawing nature of both the nitro group and the isothiocyanate moiety renders the carbonyl carbon and the isothiocyanate carbon highly electrophilic.

-

IUPAC Name: this compound

-

CAS Number: 28115-92-6

-

Molecular Formula: C₈H₄N₂O₃S

-

Molecular Weight: 208.19 g/mol

-

Canonical SMILES: C1=CC(=CC=C1C(=O)N=C=S)[O-]

-

InChI Key: UNYZFXQNOYBLFS-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Melting Point | 90-92 °C | |

| Boiling Point | 187 °C (at 10 mmHg) | |

| Appearance | Crystalline solid (predicted) | |

| Density | 1.39 ± 0.1 g/cm³ (Predicted) | |

| logP (Octanol/Water) | 1.838 (Calculated) | |

| Water Solubility | log₁₀WS = -3.21 (Calculated) | |

| Storage Temperature | Keep Cold |

Synthesis and Purification

The most prevalent and well-documented method for synthesizing this compound is the nucleophilic substitution reaction between 4-nitrobenzoyl chloride and an alkali metal thiocyanate, such as potassium thiocyanate (KSCN).

Causality: The reaction's success hinges on the high nucleophilicity of the thiocyanate ion (SCN⁻) and the excellent leaving group ability of the chloride ion on the acyl chloride. The use of an anhydrous solvent, typically acetone, is crucial to prevent the hydrolysis of the highly reactive 4-nitrobenzoyl chloride starting material and the isothiocyanate product.

Synthesis Workflow

Caption: Synthesis of this compound.

Detailed Synthesis Protocol:

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add potassium thiocyanate (1.1 equivalents) and anhydrous acetone.

-

Reaction: Stir the suspension vigorously. Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous acetone to the flask at room temperature. The addition is often exothermic.

-

Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: Upon completion, the precipitated potassium chloride byproduct is removed by vacuum filtration.

-

Isolation: The acetone in the filtrate is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure this compound.

This method reliably produces the target compound in high yields, often between 80-90%.

Reactivity and Mechanism

The reactivity of this compound is dominated by the electrophilic character of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is highly susceptible to nucleophilic attack.

Reaction with Primary and Secondary Amines

The most significant reaction of this compound is its rapid and quantitative reaction with primary and secondary amines to form stable N-(4-nitrobenzoyl)-N'-substituted thiourea derivatives.

Mechanism: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate. This forms a transient zwitterionic intermediate which quickly undergoes a proton transfer to yield the final, stable thiourea product. The electron-withdrawing 4-nitrobenzoyl group enhances the electrophilicity of the isothiocyanate carbon, facilitating a rapid reaction.

A Technical Guide to 4-Nitrobenzoyl Isothiocyanate in Biochemical Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzoyl isothiocyanate (NBTC) is a versatile covalent modification reagent employed in biochemistry to probe protein structure and function. Its utility is anchored in the high electrophilicity of the isothiocyanate moiety, which readily forms stable covalent adducts with nucleophilic amino acid residues. The presence of the 4-nitrobenzoyl group provides a convenient chromophoric handle for spectroscopic detection and quantification. This guide provides an in-depth exploration of the chemical principles, reaction mechanisms, and practical applications of NBTC, with a focus on its use as a protein labeling agent and an enzyme inhibitor. We present detailed, field-proven protocols and data interpretation frameworks to empower researchers in leveraging this powerful tool for mechanistic and structural studies.

Introduction: The Role of Covalent Probes in Biochemistry

The study of protein function is often a dynamic endeavor, requiring tools that can capture transient states, map interaction surfaces, and irreversibly modify specific sites to elucidate their roles. Covalent probes, which form stable chemical bonds with their targets, are indispensable in this context. Isothiocyanates (ITCs) are a well-established class of electrophilic compounds that have seen broad application, from the foundational Edman degradation for protein sequencing to their modern use as chemical biology probes and potential therapeutic agents.[1][2]

This compound stands out due to its dual-functionality. The isothiocyanate group serves as the reactive "warhead," while the 4-nitrobenzoyl scaffold acts as a reporter, enabling straightforward spectrophotometric analysis. This guide synthesizes the core principles and methodologies for its effective use.

Core Chemistry and Mechanism of Action

The central feature of NBTC is the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This carbon is highly susceptible to nucleophilic attack from amino acid side chains on a protein's surface.[3] The two primary targets are the ε-amino group of lysine and the sulfhydryl group of cysteine.[4]

Reaction with Primary Amines (Lysine)

The most common reaction involves the modification of primary amines, found at the N-terminus of a polypeptide and on the side chain of lysine residues. The reaction, which proceeds under mild alkaline conditions, results in the formation of a highly stable thiourea linkage.[5][6] This covalent bond is robust, ensuring the modification is permanent throughout subsequent experimental manipulations.[6]

Reaction with Thiols (Cysteine)

Isothiocyanates can also react with the thiol group of cysteine residues to form a dithiocarbamate adduct.[7] This reaction is generally reversible and favored under neutral to slightly acidic conditions.[4] The pH of the reaction buffer is therefore a critical parameter that can be tuned to favor modification of one residue over the other.

pH-Dependent Selectivity

The differential pKa values of the target nucleophiles (ε-amino group of lysine, ~10.5; sulfhydryl group of cysteine, ~8.5) are the basis for achieving reaction selectivity.

-

Alkaline Conditions (pH 8.5-9.5): The lysine amino group is sufficiently deprotonated and highly nucleophilic, making it the primary target. This is the preferred condition for stable protein labeling.[4][8]

-

Neutral Conditions (pH 7.0-7.5): The cysteine thiol group is more reactive, while the lysine amine is largely protonated and non-nucleophilic. Reactions at this pH can favor cysteine modification, though the resulting dithiocarbamate is less stable than the thiourea adduct formed with lysine.[9]

The diagram below illustrates the pH-dependent reaction pathways of this compound with protein nucleophiles.

Application I: Chromophoric Labeling for Structural & Functional Analysis

The 4-nitrobenzoyl group imparts a distinct UV-Vis absorbance signature, allowing NBTC to be used as a chromophoric or colorimetric label. This avoids the potential steric hindrance or confounding fluorescence of larger dye molecules while still enabling quantification.

Rationale for Use

The primary motivation for using NBTC as a labeling agent is to quantify the number of accessible reactive residues (typically lysines) on a protein's surface. This can be used to:

-

Probe Conformational Changes: Changes in protein structure can alter the solvent accessibility of lysine residues. Comparing the extent of NBTC labeling before and after a conformational change (e.g., upon ligand binding) can reveal details about the structural rearrangement.

-

Map Binding Sites: If a protein's binding partner protects a subset of lysine residues from NBTC modification, it suggests those residues are at the binding interface. This is a classic chemical footprinting approach.

-

Quantify Conjugation: For creating protein-protein or protein-drug conjugates, NBTC can be used as a simple tool to assess the reactivity of available lysine sites before proceeding with more complex crosslinkers.

Experimental Protocol: Lysine Labeling & Quantification

This protocol outlines a general procedure for labeling a target protein with NBTC to determine the number of modified lysine residues.

A. Reagent Preparation:

-

Protein Buffer Exchange: The protein of interest must be in an amine-free buffer. Dialyze the protein extensively against 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.[10] Buffers containing Tris or glycine are incompatible as they will compete in the reaction.[10]

-

NBTC Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[11] Isothiocyanates are moisture-sensitive.

B. Labeling Reaction:

-

Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.

-

Add the NBTC stock solution to the protein solution to achieve a 10- to 20-fold molar excess of NBTC over the protein. The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.[6]

C. Quenching and Purification:

-

To stop the reaction, add a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. This will consume any unreacted NBTC.

-

Incubate for 30 minutes at room temperature.

-

Remove the unreacted NBTC and quenching buffer by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

D. Quantification of Labeling (Degree of Labeling - DOL):

-

Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum for the 4-nitrobenzoyl group (λₘₐₓ, typically ~260-275 nm, which can overlap significantly with the protein's absorbance; a more distinct peak for related nitroaromatics is often found near 340-430 nm after reaction, which must be empirically determined). For this guide, we will reference the similar, well-characterized 4-nitrobenzofurazan (Nbf) group, which has an absorbance maximum around 475-480 nm when attached to lysine. Let's assume a hypothetical λₘₐₓ for the NBTC-adduct of A₃₄₀.

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm: Protein Conc. (M) = [A₂₈₀ - (A₃₄₀ × CF)] / ε_protein

-

ε_protein: Molar extinction coefficient of the protein at 280 nm.

-

CF: Correction factor = (ε_label at 280 nm) / (ε_label at 340 nm).

-

-

Calculate the Degree of Labeling (DOL): DOL = A₃₄₀ / (ε_label at 340 nm × Protein Conc. (M))

-

The DOL represents the average number of NBTC molecules per protein molecule.

-

Validation Workflow

A self-validating system is crucial for trustworthy results. The following workflow ensures confirmation of the modification.

Application II: Enzyme Inhibition and Kinetic Analysis

By covalently modifying amino acid residues, NBTC can act as an irreversible inhibitor, providing a powerful tool for studying enzyme mechanisms.[12] Modification can lead to inhibition through several mechanisms:

-

Direct Blockade: Modification of a residue within the enzyme's active site can directly prevent substrate binding or catalysis.

-

Allosteric Disruption: Modification of a residue at a site remote from the active site can induce a conformational change that inactivates the enzyme.

Investigating Enzyme Kinetics

Studying the effect of NBTC on enzyme kinetics can reveal its mechanism of inhibition.[13][14] A typical experiment involves measuring the initial reaction velocity at various substrate concentrations in the presence and absence of the inhibitor.

| Parameter | Description | Effect of Covalent Modification |

| Vₘₐₓ | The maximum rate of the reaction at saturating substrate concentrations.[14] | Decreases. Covalent modification effectively reduces the concentration of active enzyme.[12] |

| Kₘ | The Michaelis constant; the substrate concentration at which the reaction rate is half of Vₘₐₓ.[14] | Typically unchanged. The remaining, unmodified enzyme molecules function normally with the same affinity for the substrate.[12] |

This kinetic profile—a decrease in Vₘₐₓ with no change in Kₘ—is characteristic of non-competitive inhibition, which is the expected outcome for an irreversible covalent inhibitor that removes active enzyme from the population.

Experimental Protocol: Determining Inhibition Kinetics

-

Enzyme Preparation: Prepare the enzyme in a suitable, amine-free buffer at a known concentration.

-

Inhibition Reaction: Incubate the enzyme with varying concentrations of NBTC for a fixed period. It is critical to also run a control sample incubated with the same concentration of DMSO/DMF vehicle but without NBTC.

-

Stop the Reaction: At defined time points, take an aliquot of the inhibition reaction and dilute it significantly into the enzyme assay buffer. This dilution effectively stops the covalent modification reaction and allows for the measurement of the remaining enzyme activity.

-

Activity Assay: Immediately initiate the enzymatic reaction by adding the substrate. Measure the initial reaction velocity (v₀) using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Data Analysis:

-

Plot the percentage of remaining enzyme activity against the concentration of NBTC to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).

-

To confirm the mechanism, perform a full Michaelis-Menten analysis on the partially inhibited enzyme. Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the changes in Vₘₐₓ and Kₘ.[13]

-

Conclusion

This compound is a powerful and experimentally accessible reagent for the biochemical interrogation of proteins. Its straightforward reactivity, coupled with the chromophoric properties of the nitrobenzoyl group, provides a reliable method for labeling proteins and inhibiting enzyme function. By carefully controlling reaction conditions, particularly pH, and employing a robust validation workflow including mass spectrometry and functional assays, researchers can gain significant insights into protein structure, conformational dynamics, and enzymatic mechanisms. This guide provides the foundational knowledge and practical protocols to effectively integrate NBTC into the modern biochemistry and drug discovery laboratory.

References

-

EvitaChem. (n.d.). This compound (EVT-290112). Retrieved from EvitaChem product page.[5]

-

Benchchem. (n.d.). This compound | 28115-92-6. Retrieved from Benchchem product page.[3]

-

Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11–19. [Link][1][7]

-

Benchchem. (n.d.). Application Notes and Protocols for Fluorescent Labeling of Proteins Using Isocyanate Derivatives. Retrieved from Benchchem technical resources.[6]

-

Benchchem. (n.d.). A Researcher's Guide: Selecting the Optimal Fluorescent Label for Protein Analysis. Retrieved from Benchchem technical resources.[15]

-

Park, S. A., et al. (2013). Reversible regulation of protein functions via sulfhydryl modifications... Journal of Biological Chemistry. (This is a representative article on isothiocyanate-thiol reactions).[16]

-

Getz, E. B., et al. (2006). Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins. Journal of the American Chemical Society.[17]

-

ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. (Compilation of related research).[4]

-

Northrop, D. B. (1998). Kinetics of enzymes with iso-mechanisms: analysis of product inhibition. Journal of Biological Chemistry.[18]

-

Mi, L., et al. (2008). Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells. Journal of Biological Chemistry. [Link][2]

-

Riggs, J. L., et al. (1958). Isothiocyanate Compounds as Fluorescent Labeling Agents for Immune Serum. The American Journal of Pathology, 34(6), 1081–1097.[19]

-

Higdon, A., et al. (2012). Oxidative Modification of Proteins: An Emerging Mechanism of Cell Signaling. Frontiers in Physiology, 3, 360.[20]

-

Nanalysis. (2018). Unlocking the Key to Enzymes: Studying Enzyme Kinetics. Retrieved from Nanalysis blog.[13]

-

Khan Academy. (n.d.). Basics of enzyme kinetics graphs. Retrieved from Khan Academy educational resources.[14]

-

Grune, T., & Davies, K. J. (2003). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine, 34(1), 126-133.[21]

-

ResearchGate. (n.d.). Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. (Request PDF for a research article).[9]

-

The Medical Biochemistry Page. (2023). Enzyme Kinetics and Diagnostic Uses of Enzymes. Retrieved from thembimed.com.[12]

-

Potts, R. O., et al. (1981). Synthesis and application of 13C enriched phenylisothiocyanate as a 13C NMR protein probe. Journal of the American Chemical Society.[22]

-

Šamec, D., et al. (2018). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Frontiers in Plant Science, 9, 1599.[23]

-

Assay Genie. (n.d.). Protein FITC Labeling Kit (#BN01049). Retrieved from Assay Genie product protocols.[10]

-

Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol. Retrieved from Thermo Fisher Scientific technical resources.[11]

-

Valentine, W. M., et al. (1992). Characterization of isothiocyanates, thioureas, and other lysine adduction products in carbon disulfide-treated peptides and protein. Chemical Research in Toxicology, 5(4), 496-504.[24]

-

Segel, I. H. (1975). Enzyme Kinetics: Behavior and Analysis of Rapid Equilibrium and Steady-State Enzyme Systems. Wiley-Interscience.[25]

-

Lin, Y. A., et al. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 27(19), 6599. [Link][8]

-

Andrews, W. W., et al. (1984). Identification of the lysine residue to which the 4-nitrobenzofurazan group migrates after the bovine mitochondrial F1-ATPase is inactivated with 7-chloro-4-nitro[14C]benzofurazan. Journal of Biological Chemistry, 259(23), 14378-82.[26]

-

Thermo Fisher Scientific. (n.d.). Protein Labeling Reagents. Retrieved from Thermo Fisher Scientific product pages.[27]

-

Al-Dhabi, N. A., et al. (2023). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 28(23), 7868.[28]

-

ChemicalBook. (n.d.). This compound CAS#: 28115-92-6. Retrieved from ChemicalBook product page.[29]

Sources

- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 28115-92-6 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound (EVT-290112) | 28115-92-6 [evitachem.com]

- 6. benchchem.com [benchchem.com]

- 7. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. assaygenie.com [assaygenie.com]

- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Enzyme Kinetics and Diagnostic Uses of Enzymes - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 13. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]

- 14. Khan Academy [khanacademy.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetics of enzymes with iso-mechanisms: analysis of product inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isothiocyanate Compounds as Fluorescent Labeling Agents for Immune Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Oxidative Modification of Proteins: An Emerging Mechanism of Cell Signaling [frontiersin.org]

- 21. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and application of 13C enriched phenylisothiocyanate as a 13C NMR protein probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Characterization of isothiocyanates, thioureas, and other lysine adduction products in carbon disulfide-treated peptides and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 26. Identification of the lysine residue to which the 4-nitrobenzofurazan group migrates after the bovine mitochondrial F1-ATPase is inactivated with 7-chloro-4-nitro[14C]benzofurazan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]

- 28. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]

- 29. This compound CAS#: 28115-92-6 [amp.chemicalbook.com]

Introduction: The Synthetic Utility of 4-Nitrobenzoyl Isothiocyanate

An In-Depth Technical Guide to the Synthesis of 4-Nitrobenzoyl Isothiocyanate from 4-Nitrobenzoyl Chloride

This guide provides a comprehensive, technically-grounded overview for the synthesis of this compound, a crucial intermediate in medicinal chemistry and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple procedural list to explain the underlying chemical principles, ensuring a robust and reproducible methodology. We will explore the reaction mechanism, provide a detailed experimental protocol, address critical safety considerations, and outline methods for product characterization and purification.

This compound is a versatile electrophilic reagent primarily utilized in the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. Its intrinsic reactivity makes it an ideal building block for creating complex molecular architectures. The most prominent application is its reaction with primary and secondary amines to form N,N'-disubstituted thioureas[1][2]. These thiourea derivatives are of significant interest in drug discovery, with demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents[1][3][4]. The ability to readily introduce the 4-nitrobenzoyl moiety allows for further functionalization and modulation of a molecule's electronic and steric properties.

The Core Reaction: Mechanism of Synthesis

The synthesis of this compound from 4-nitrobenzoyl chloride is a classic example of a nucleophilic acyl substitution reaction. The primary and most documented method involves the direct acylation of an inorganic thiocyanate salt, such as potassium thiocyanate (KSCN), with 4-nitrobenzoyl chloride[1][2].

Mechanism Deep Dive:

-

Nucleophilic Attack: The thiocyanate ion (SCN⁻) acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The electrophilicity of this carbon is significantly enhanced by the strong electron-withdrawing effect of the para-nitro (-NO₂) group on the aromatic ring.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group. This step is thermodynamically favorable and drives the reaction forward.

The choice of solvent is critical for the success of this synthesis. Anhydrous acetone is the most frequently reported medium because it effectively dissolves the organic starting material (4-nitrobenzoyl chloride) and the thiocyanate salt, while the inorganic byproduct, potassium chloride (KCl), is insoluble and precipitates out of the solution[2]. This precipitation helps to drive the reaction to completion according to Le Châtelier's principle and simplifies the subsequent workup[2].

Caption: General overview of the synthesis reaction.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound, with yields often exceeding 85% under optimal conditions[1]. The procedure must be performed under anhydrous conditions to prevent hydrolysis of the acid chloride starting material and the isothiocyanate product[2].

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Notes |

| 4-Nitrobenzoyl chloride | 122-04-3 | C₇H₄ClNO₃ | 185.56 | Purity >98%, moisture sensitive |

| Potassium thiocyanate | 333-20-0 | KSCN | 97.18 | Anhydrous, finely powdered |

| Acetone | 67-64-1 | C₃H₆O | 58.08 | Anhydrous, reagent grade |

| Round-bottom flask | - | - | - | Oven-dried |

| Reflux condenser | - | - | - | Fitted with a drying tube (CaCl₂) |

| Magnetic stirrer & stir bar | - | - | - | |

| Heating mantle | - | - | - | |

| Filtration apparatus | - | - | - | Buchner funnel, filter paper |

Step-by-Step Synthesis Workflow

Caption: Step-by-step experimental workflow for the synthesis.

-

Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add finely powdered potassium thiocyanate (KSCN, 1.1 equivalents). Add 100 mL of anhydrous acetone and stir the suspension.

-

Reagent Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in 50 mL of anhydrous acetone. Transfer this solution to a dropping funnel and add it dropwise to the stirring KSCN suspension over 30 minutes. The reaction is often exothermic[2].

-

Reaction: After the addition is complete, attach a reflux condenser fitted with a drying tube and heat the mixture to reflux. Maintain reflux for 2-3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC)[1].

-

Workup: Allow the reaction mixture to cool to room temperature. The byproduct, potassium chloride (KCl), will have precipitated. Remove the KCl by vacuum filtration and wash the solid with a small amount of anhydrous acetone[2].

-

Isolation: Combine the filtrate and the washings. Remove the acetone under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product, typically a yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to achieve high purity.

Safety and Hazard Management

Ensuring a safe laboratory environment is paramount. Both the starting materials and the product have significant hazards that require careful management.

-

4-Nitrobenzoyl Chloride: This compound is corrosive and causes severe skin burns and eye damage[5][6][7]. It is a lachrymator and is moisture-sensitive, reacting with water to release toxic hydrogen chloride gas[7][8].

-

Handling: Always handle in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles with a face shield[6][7][8]. Avoid inhalation of dust or fumes[5].

-

Spills: For minor spills, use a dry clean-up procedure to avoid generating dust. Do not use water. Place the spilled material in a labeled container for hazardous waste disposal[5][8].

-

-

Potassium Thiocyanate: While less hazardous than the acyl chloride, KSCN is harmful if swallowed or inhaled.

-

Acetone: A highly flammable liquid. Ensure all heating is performed using a heating mantle or oil bath, and keep away from ignition sources[5].

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes[7][8]. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6][7].

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[8].

Product Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Expected Result | Reference |

| Appearance | Yellow oil or crystalline substance | [1] |

| Melting Point | 90-92 °C | [9][10] |

| FT-IR (ν, cm⁻¹) | ~2000-2200 (strong, characteristic -N=C=S stretch) | [11] |

| ¹H NMR (CDCl₃) | δ ~8.3-8.4 (multiplet, 4H, aromatic protons) | [12] |

| ¹³C NMR (CDCl₃) | δ ~130-140 (-N=C =S, often a weak or "near-silent" signal) | [11] |

Expert Insight: The quaternary carbon of the isothiocyanate group (-N=C=S) is known to exhibit a very weak signal in ¹³C NMR spectra due to its long relaxation time[11]. It may not be readily observable in a standard one-dimensional spectrum. Advanced techniques like HMBC can be used to confirm its presence through correlation with nearby protons.

Conclusion and Future Applications

The synthesis of this compound from 4-nitrobenzoyl chloride via nucleophilic acyl substitution is a robust and high-yielding reaction critical for synthetic chemistry. This guide provides a detailed, safety-conscious protocol grounded in established chemical principles. The resulting product serves as a valuable intermediate for constructing thiourea-based libraries for high-throughput screening in drug discovery and for the development of novel materials. By understanding the causality behind each experimental step, from solvent choice to safety precautions, researchers can confidently and safely execute this important synthesis.

References

- EvitaChem.

- Benchchem.

- Apollo Scientific.

- CDH Fine Chemical.

- Fisher Scientific. Safety Data Sheet - 4-Nitrobenzoyl chloride. (2023-09-21).

- ChemicalBook.

- TCI Chemicals. Safety Data Sheet - 4-Nitrobenzoyl Chloride. (2025-11-19).

- eMolecules.

- Maeda, B., & Murakami, K.

- Sigma-Aldrich. 4-Nitrobenzoyl chloride for synthesis.

- ChemicalBook. 4-Nitrobenzoyl chloride(122-04-3) 1H NMR spectrum.

- Oakwood Chemical.

- Google Patents.

- Guchhait, S. K., & Madaan, C.

- Yalcın, S., et al. Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1H and 13C NMR and UV-Vis) techniques and theoretical calculations.

- ResearchGate.

Sources

- 1. Buy this compound (EVT-290112) | 28115-92-6 [evitachem.com]

- 2. This compound | 28115-92-6 | Benchchem [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.se [fishersci.se]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. This compound [oakwoodchemical.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Nitrobenzoyl chloride(122-04-3) 1H NMR spectrum [chemicalbook.com]

mechanism of 4-Nitrobenzoyl isothiocyanate reaction with amines

An In-Depth Technical Guide to the Reaction of 4-Nitrobenzoyl Isothiocyanate with Amines

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern synthetic and medicinal chemistry, the formation of the thiourea linkage remains a cornerstone transformation. Among the various reagents developed for this purpose, this compound stands out for its reliability and versatility in producing N-aroyl-N'-substituted thiourea derivatives. These products are not merely synthetic curiosities; they are a rich source of biologically active molecules with applications ranging from antimicrobial and anticancer agents to agricultural chemicals.[1][2] This guide provides a comprehensive exploration of the reaction between this compound and amines, delving into the core mechanism, kinetic nuances, practical experimental protocols, and robust characterization techniques. It is designed for researchers, scientists, and drug development professionals who seek to leverage this powerful reaction with a deep, mechanistic understanding.

The Core Reaction: Nucleophilic Addition to the Isothiocyanate Moiety

The fundamental reaction between this compound and an amine is a classic example of nucleophilic addition.[3] The isothiocyanate group (–N=C=S) is characterized by an electrophilic carbon atom, a consequence of the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This electrophilicity makes it a prime target for nucleophiles, such as the lone pair of electrons on the nitrogen atom of a primary or secondary amine.

The mechanism proceeds through a well-defined, two-step pathway:

-

Nucleophilic Attack: The reaction initiates with the amine's nitrogen atom attacking the central carbon of the isothiocyanate. This forms a transient, zwitterionic tetrahedral intermediate.

-

Proton Transfer: The intermediate rapidly rearranges to the stable thiourea product through a proton transfer. Typically, the proton is transferred from the newly bonded amine nitrogen to the isothiocyanate nitrogen.[3][4]

This process is highly efficient and generally provides excellent yields of the desired N,N'-disubstituted thiourea derivative.

Influence of Amine Nucleophilicity

The rate and efficiency of the reaction are directly influenced by the nucleophilicity of the amine.

-

Aliphatic Amines (Primary & Secondary): These are strong nucleophiles and typically react rapidly with isothiocyanates at room temperature, affording the corresponding thioureas in high yields.[5]

-

Aromatic Amines: Due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, aromatic amines are less nucleophilic than their aliphatic counterparts. Consequently, their reactions often require more forcing conditions, such as heating under reflux, to proceed to completion.[5]

Reagent Synthesis: In Situ Generation of this compound

This compound is most commonly generated in situ immediately prior to its reaction with the amine. This strategy is experimentally convenient as it avoids the isolation of the often moisture-sensitive isothiocyanate intermediate. The standard procedure involves the nucleophilic substitution of chloride from 4-nitrobenzoyl chloride using a thiocyanate salt.[3]

The synthesis proceeds as follows:

-

Reactants: 4-nitrobenzoyl chloride is dissolved in a dry aprotic solvent, most commonly acetone.[3]

-

Thiocyanate Source: An equimolar amount of a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), is added.[3]

-

Reaction: The mixture is typically stirred and refluxed for a short period (e.g., 30 minutes) to ensure complete formation of the this compound.[1] The byproduct, potassium or ammonium chloride, precipitates from the acetone and can be either left in the mixture or filtered off.

Step-by-Step Methodology

Materials:

-

4-Nitrobenzoyl chloride

-

Potassium thiocyanate (KSCN), dried

-

Amine (primary or secondary)

-

Anhydrous acetone

-

Ethanol (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser

Procedure:

-

Step 1: Generation of this compound

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrobenzoyl chloride (1.0 eq.) and potassium thiocyanate (1.0 eq.).

-

Add anhydrous acetone (approx. 10-20 mL per 10 mmol of acyl chloride).

-

Stir the mixture and heat to reflux for 30 minutes. The solution will contain the in situ generated this compound. [1]

-

-

Step 2: Reaction with Amine

-

While the isothiocyanate solution is stirring (it can be cooled to room temperature or used warm), dissolve the desired amine (1.0 eq.) in a separate portion of dry acetone.

-

Add the amine solution dropwise to the flask containing the isothiocyanate over 15 minutes. [1] * Once the addition is complete, stir the reaction mixture at room temperature. For less reactive aromatic amines, the mixture may need to be refluxed for 2-5 hours. * Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting isothiocyanate spot is consumed.

-

-

Step 3: Isolation and Purification

-

After the reaction is complete, pour the mixture into a beaker containing crushed ice or cold water. A solid precipitate of the thiourea derivative will form.

-

Stir for 15-20 minutes to ensure complete precipitation.

-

Filter the solid product using a Büchner funnel, and wash thoroughly with cold water to remove any inorganic salts.

-

Dry the crude product in a vacuum oven.

-

For purification, recrystallize the dried solid from a suitable solvent, such as ethanol, to obtain the pure thiourea derivative. [2]

-

Structural Characterization and Validation

Confirming the structure of the synthesized N-(4-nitrobenzoyl)-N'-substituted thiourea is critical. A combination of spectroscopic methods provides irrefutable evidence of a successful reaction.

| Technique | Key Observables and Rationale | Typical Values / Ranges |

| FTIR Spectroscopy | N-H Stretch: Confirms the presence of the N-H bonds in the thiourea linkage (absent if a secondary amine was used for the N' side).C=O Stretch (Amide I): A strong, sharp peak indicating the benzoyl carbonyl group.C=S Stretch (Thioamide): A weaker but characteristic peak confirming the thiocarbonyl group. | N-H: 3100-3400 cm⁻¹<[6]br>C=O: 1650-1695 cm⁻¹<[6]br>C=S: 1240-1310 cm⁻¹ [6] |

| ¹H NMR Spectroscopy | N-H Protons: Two distinct, often broad, singlets appear at a downfield chemical shift due to hydrogen bonding and the electron-withdrawing environment. These are exchangeable with D₂O.Aromatic Protons: Signals corresponding to the 4-nitrophenyl group and any other aromatic rings from the amine.Alkyl Protons: Signals from any aliphatic groups introduced by the amine. | N-H: δ 11.5 - 12.7 ppm<[6]br>Aromatic: δ 7.0 - 8.5 ppmAlkyl: δ 0.8 - 4.0 ppm |

| ¹³C NMR Spectroscopy | C=S Carbon (Thioamide): The most downfield signal, highly characteristic of the thiocarbonyl carbon.C=O Carbon (Amide): A distinct signal for the amide carbonyl carbon.Aromatic/Alkyl Carbons: Signals corresponding to the rest of the molecule's carbon framework. | C=S: δ ~181 ppm<[6]br>C=O: δ ~167 ppm [6] |

| Mass Spectrometry | Molecular Ion Peak (M⁺): Confirms the molecular weight of the synthesized compound. | Matches the calculated molecular weight of the target thiourea. |

Table 1: Spectroscopic data for the characterization of N-(4-nitrobenzoyl)-N'-substituted thioureas.

Conclusion

The reaction of this compound with primary and secondary amines is a robust, high-yielding, and mechanistically well-understood method for the synthesis of N-aroyl-N'-substituted thioureas. The process, which hinges on the nucleophilic addition of the amine to the electrophilic isothiocyanate carbon, is straightforward to perform in a laboratory setting via the in situ generation of the key reagent. By understanding the underlying principles of reactivity, kinetics, and structural validation, researchers can confidently employ this reaction to build diverse libraries of thiourea derivatives for applications in drug discovery, materials science, and beyond.

References

-

Ullah, F., Ayub, K., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. MDPI. Available at: [Link]

-

Al-Yaqoubi, A. H., & Al-Asadi, R. H. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. Proceedings of International Conference on Applied Innovation in IT. Available at: [Link]

-

ResearchGate. (2025). N-(4-Nitrobenzoyl)-N '-(1,5-dimethyl-3-oxo-2-phenyl-1H-3(2H)-pyrazolyl)-thiourea hydrate: Synthesis, spectroscopic characterization, X-ray structure and DFT studies. ResearchGate. Available at: [Link]

-

Nural, Y., et al. (2022). Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. MDPI. Available at: [Link]

-

Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. ResearchGate. Available at: [Link]

-

de Oliveira, C. S., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. Available at: [Link]

-

Jasim, H. A. (n.d.). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). N-Benzoyl / (4-nitrobenzoyl)-N'-4-cyanophenyl thioureas. ResearchGate. Available at: [Link]

-

Al-Jilayl, A. D. S. (2025). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science. Available at: [Link]

-

Shaw, R. A., & Stones, I. M. (1979). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

National Institutes of Health. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. National Library of Medicine. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 28115-92-6 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]

Spectroscopic Profile of 4-Nitrobenzoyl Isothiocyanate: A Technical Guide for Researchers

Introduction

4-Nitrobenzoyl isothiocyanate is a bifunctional molecule featuring a p-substituted nitrobenzene ring attached to an isothiocyanate group via a carbonyl linker.[1] Its molecular weight is 208.19 g/mol , and its CAS number is 28115-92-6.[2] The presence of the electrophilic isothiocyanate group and the electron-withdrawing nitro group makes it a valuable intermediate for the synthesis of various heterocyclic compounds and thiourea derivatives with potential biological activity.[3] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products.

Molecular Structure and Key Functional Groups

The key to interpreting the spectroscopic data of this compound lies in understanding the contributions of its distinct structural components.

Figure 1: Molecular structure of this compound highlighting the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals only in the aromatic region, corresponding to the four protons on the benzene ring. Due to the symmetry of the para-substituted ring, two distinct signals are anticipated, each integrating to two protons.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~8.4 - 8.2 | Doublet | 2H | H-3, H-5 | These protons are ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding.[4] |

| ~8.1 - 7.9 | Doublet | 2H | H-2, H-6 | These protons are ortho to the carbonyl group, which is also electron-withdrawing, but generally less so than the nitro group. |

Table 1: Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 - 165 | C=O | Typical chemical shift for a carbonyl carbon in a benzoyl derivative.[5] |

| ~155 - 150 | C4 (C-NO₂) | The carbon atom attached to the nitro group is significantly deshielded. |

| ~145 - 140 | N=C=S | The isothiocyanate carbon signal is often broad and may be of lower intensity due to the quadrupolar relaxation effect of the adjacent nitrogen atom. |

| ~138 - 135 | C1 (C-C=O) | The ipso-carbon attached to the carbonyl group. |

| ~130 - 128 | C2, C6 | Aromatic carbons ortho to the carbonyl group. |

| ~125 - 123 | C3, C5 | Aromatic carbons ortho to the nitro group. |

Table 2: Predicted ¹³C NMR data for this compound.

Experimental Protocol for NMR Spectroscopy

Figure 2: Workflow for acquiring NMR spectra.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 0-10 ppm is typically sufficient. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a spectral width of 0-200 ppm. A significantly higher number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Apply phase and baseline corrections to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the isothiocyanate, carbonyl, and nitro groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2100 - 2000 | Strong, Broad | Asymmetric stretch of -N=C=S | This is a highly characteristic and intense absorption for the isothiocyanate functionality.[6] |

| ~1710 - 1680 | Strong | C=O stretch | The carbonyl stretching frequency is in the typical range for an aromatic ketone. |

| ~1530 - 1510 | Strong | Asymmetric stretch of -NO₂ | A characteristic strong absorption for the nitro group.[7] |

| ~1350 - 1330 | Strong | Symmetric stretch of -NO₂ | Another characteristic strong absorption for the nitro group.[7] |

| ~1600, ~1475 | Medium | C=C aromatic ring stretches | These absorptions are characteristic of the benzene ring. |

Table 3: Predicted characteristic IR absorption bands for this compound.

Experimental Protocol for ATR-FTIR Spectroscopy

Figure 3: Workflow for ATR-FTIR spectroscopy.

-

Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Post-Measurement Cleaning: After the measurement, remove the sample and clean the ATR crystal as described in step 1.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Mass Spectrum Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Rationale |

| 208 | [M]⁺ | Molecular ion peak. |

| 150 | [M - NO₂]⁺ | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. |

| 122 | [M - NO₂ - CO]⁺ | Subsequent loss of a carbonyl group. |

| 104 | [C₇H₄O]⁺ | Formation of the benzoyl cation. |

| 76 | [C₆H₄]⁺ | Benzene ring fragment. |

| 58 | [NCS]⁺ | Isothiocyanate fragment. |

Table 4: Predicted major fragments in the EI mass spectrum of this compound.

Experimental Protocol for Electron Ionization Mass Spectrometry

Figure 4: Workflow for Electron Ionization Mass Spectrometry.

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Ion Acceleration: The resulting positively charged ions are accelerated by an electric field.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented NMR, IR, and MS data, derived from the analysis of its functional groups and comparison with analogous compounds, serves as a valuable resource for researchers utilizing this compound in their synthetic endeavors. The outlined experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data. It is recommended that this predicted data be confirmed with experimentally obtained spectra whenever possible.

References

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and spectroscopic studies of some metal complexes of (4-nitrobenzoyl) carbarmothioyl) histidine (NCH). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

SciSpace. (n.d.). Mass Spectra of Isothiocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

-

PubChem. (n.d.). 2-Isothiocyanato-1-methoxy-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). Benzoyl isothiocyanate. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-290112) | 28115-92-6 [evitachem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 28115-92-6 | Benchchem [benchchem.com]

- 4. 4-Nitrobenzoyl chloride(122-04-3) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Nitrobenzoyl chloride(122-04-3) 13C NMR spectrum [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Applications of 4-Nitrobenzoyl Isothiocyanate in Drug Discovery

Abstract: 4-Nitrobenzoyl isothiocyanate (4-NBITC) is a highly versatile reagent that serves as a pivotal building block in the synthesis of a wide array of biologically active molecules.[1] Its utility stems from the electrophilic nature of the isothiocyanate functional group, which readily undergoes nucleophilic addition reactions, primarily with amines, to form substituted thiourea derivatives.[1] This guide provides a comprehensive overview of 4-NBITC's chemical properties, its core reactivity, and its proven applications in the discovery of novel therapeutic agents, particularly in the realms of anticancer and antimicrobial research. We will explore detailed synthetic protocols, analyze the structure-activity relationships of its derivatives, and present quantitative data to underscore its potential for developing diverse chemical libraries for high-throughput screening.

The Isothiocyanate Scaffold: A Privileged Motif in Medicinal Chemistry

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group.[1] They are abundant in cruciferous vegetables like broccoli and cabbage, where they exist as glucosinolate precursors.[2] Upon enzymatic hydrolysis, these precursors release ITCs, which are known for their potent chemopreventive and therapeutic properties.[2][3] The biological activity of ITCs is largely attributed to the electrophilic carbon atom of the isothiocyanate moiety, which can react with nucleophilic groups in biological macromolecules, including proteins and enzymes.[1] This reactivity allows ITCs and their derivatives to modulate various cellular signaling pathways involved in inflammation, cell cycle progression, and apoptosis, making them attractive scaffolds for drug design.[2][4]

Profile of this compound (4-NBITC)

2.1 Chemical Properties and Reactivity

This compound (C₈H₄N₂O₃S, M.W. 208.20 g/mol ) is a crystalline solid with a melting point of 90-92°C.[5][6] The molecule's reactivity is dominated by two key features: the highly electrophilic isothiocyanate group and the electron-withdrawing nitro (-NO₂) group on the benzoyl ring.

-

Electrophilic Isothiocyanate Group: The carbon atom of the -N=C=S group is highly susceptible to attack by nucleophiles. This is the primary site of reaction for building more complex molecules.[1]

-

Modulating Benzoyl Group: The 4-nitrobenzoyl moiety serves to stabilize the molecule and influence its reactivity. The strong electron-withdrawing nature of the nitro group can enhance the electrophilicity of the isothiocyanate carbon, potentially increasing its reaction rate with nucleophiles. Furthermore, this aromatic substructure provides a handle for establishing crucial interactions, such as hydrogen bonding and π-stacking, within the binding pockets of biological targets.[7]

2.2 Synthesis

The most common and well-documented method for synthesizing 4-NBITC is through the nucleophilic substitution reaction of 4-nitrobenzoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).[1][8] The reaction is typically performed in an anhydrous solvent to prevent hydrolysis of the starting acyl chloride and the final isothiocyanate product.[1]

Core Application: A Gateway to Bioactive Thiourea Derivatives

The principal application of 4-NBITC in drug discovery is its use as a synthon for creating N-benzoyl-N'-substituted thioureas. This is achieved through a straightforward and high-yielding nucleophilic addition reaction with primary or secondary amines.[1]

Workflow: Synthesis of Substituted Thioureas from 4-NBITC

Caption: General reaction scheme for synthesizing thiourea derivatives.

This simple yet powerful reaction allows for the introduction of immense chemical diversity by simply varying the amine starting material. The resulting thiourea derivatives have shown significant potential in various therapeutic areas.[9][10]

Application Case Study: Anticancer Agents

Thiourea derivatives have demonstrated significant promise as anticancer agents by inhibiting the growth of various cancer cell lines.[10] The introduction of a 4-nitrophenyl group into the thiourea structure can increase the acidity of the N-H protons, enhancing their ability to act as hydrogen bond donors and interact with biological targets.[7]

Derivatives of 4-NBITC have been investigated for their cytotoxic effects against multiple cancer cell lines.[1] For instance, certain bis-acyl-thiourea derivatives have shown potent activity against brain tumor cells.[9] While specific IC₅₀ values for direct 4-NBITC derivatives are spread across numerous studies, the general class of substituted thioureas has shown efficacy in the low micromolar to nanomolar range against various cancers, including breast, lung, and colon cancer cell lines.[7][9]

| Thiourea Derivative Class | Cancer Cell Line | Reported IC₅₀ / GI₅₀ (µM) | Reference |

| Phenyl-bis phenylthiourea | Various Cancer Lines | Nanomolar concentrations | [9] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | [7] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon Cancer) | 1.5 | [7] |

| 4-aminoquinoline-thiourea hybrid | MDA-MB-231 (Breast Cancer) | 3.0 | [7] |

Proposed Mechanism of Action: Isothiocyanates and their derivatives can exert anticancer effects through multiple mechanisms:[2][4]

-

Induction of Apoptosis: They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to programmed cell death.[3][4]

-

Cell Cycle Arrest: ITCs can cause an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting proliferation.[2]

-

Inhibition of Deubiquitinating Enzymes (DUBs): Some ITCs have been shown to inhibit DUBs like USP9x, which are associated with tumorigenesis. This leads to the degradation of oncoproteins such as Mcl-1 and Bcr-Abl.[11]

-

Modulation of Signaling Pathways: They can interfere with key cancer-related pathways like PI3K/AKT/mTOR and NF-κB.[4]

Signaling Pathway: ITC-Mediated Inhibition of a Pro-Survival Pathway

Caption: ITC inhibition of USP9x leads to Mcl-1 degradation and apoptosis.[11]

Experimental Protocol: Synthesis of a Representative N-benzoyl-N'-aryl Thiourea

-

Preparation: Dissolve this compound (1.0 eq) in 20 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Amine Addition: To this solution, add the desired substituted aniline (1.0 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the solid product typically precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether to remove any unreacted starting materials, and dry in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Case Study: Antimicrobial Agents

The isothiocyanate scaffold is also a valuable pharmacophore for developing antimicrobial agents.[12] ITCs have demonstrated bactericidal (killing bacteria) rather than bacteriostatic (inhibiting growth) activity against a range of pathogens.[13] The lipophilic nature of many ITC derivatives, particularly those with aromatic rings, allows them to effectively cross bacterial membranes to exert their effects.[12]

Derivatives of 4-NBITC have been synthesized and evaluated for their activity against various bacterial and fungal strains.[5] For instance, certain thiourea derivatives have been identified as lead compounds for antitubercular drug design.[5] The antimicrobial efficacy is often structure-dependent, with aromatic ITCs like benzyl isothiocyanate (BITC) showing greater potency than aliphatic ones.[14][15]

| Isothiocyanate Type | Pathogen Example | Reported MIC Range (µg/mL) | Reference |

| Benzyl isothiocyanate (BITC) | C. jejuni | 1.25 - 5 | [13] |

| Benzyl isothiocyanate (BITC) | MRSA | 2.9 - 110 | [14][15] |

| Allyl isothiocyanate (AITC) | C. jejuni | 50 - 200 | [13] |

| 2-Phenylethyl-isothiocyanate (PEITC) | MRSA | Varies, up to 87% activity rate | [14] |

Proposed Mechanism of Action: The antimicrobial action of ITCs is multifaceted:[12]

-

Membrane Disruption: Aromatic ITCs can compromise the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[12]

-

Enzyme Inhibition: The electrophilic carbon of the ITC group can covalently react with sulfhydryl groups (-SH) in essential bacterial enzymes, inactivating them.

-

Inhibition of Toxin Production: Some ITCs have been shown to inhibit the production of toxins, such as the Shiga toxin in E. coli.[12]

-

Synergy with Antibiotics: ITCs can act synergistically with conventional antibiotics, potentially helping to overcome antibiotic resistance.[16]

Advanced Applications: A Versatile Heterocyclic Building Block

Beyond the synthesis of simple thioureas, 4-NBITC is a valuable intermediate for constructing more complex heterocyclic systems, which are privileged structures in drug discovery.[17][18][19] The initially formed thiourea derivative can undergo subsequent intramolecular or intermolecular cyclization reactions to yield a variety of heterocyclic scaffolds.

For example, 4-NBITC has been used in the preparation of:

-

1,3,4-Thiadiazoles: These compounds have been investigated as potential anticonvulsant agents.[5]

-

Thiazolidinones: Formed through cyclocondensation reactions, these heterocycles are common in medicinal chemistry.[17]

-

Benzothiazoles: These can be synthesized from thiourea precursors and often exhibit a range of biological activities.[20]

The ability to readily access a thiourea intermediate, which can then be cyclized, makes 4-NBITC a powerful tool for generating libraries of diverse heterocyclic compounds for screening.[21]

Conclusion and Strategic Assessment

This compound is a cost-effective and highly reactive building block with significant applications in drug discovery. Its primary strength lies in the simplicity and efficiency of its reaction with amines to generate a vast and diverse library of thiourea derivatives. These derivatives have demonstrated compelling biological activity, particularly as anticancer and antimicrobial agents. Furthermore, its utility extends to the synthesis of complex heterocyclic systems, broadening its impact on medicinal chemistry. For researchers and drug development professionals, 4-NBITC represents a strategic starting point for exploring novel chemical space and identifying lead compounds against a multitude of therapeutic targets.

References

-

Ahmad, V. U., Jassbi, A. R., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. MDPI. Available at: [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Karak, M., et al. (2022). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PMC - PubMed Central. Available at: [Link]

-

Abbas, S. Y., et al. (2015). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. Available at: [Link]

-

IMSEAR Repository. (n.d.). Antitumor activities of new iso(thio)cyanates and their nitrogen and sulphur heterocyclic phosphorus derivatives. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. BRIAC. Available at: [Link]

-

ChemSynthesis. (2025). This compound - 28115-92-6. Retrieved from [Link]

-

Dufour, V., et al. (2012). Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates. ResearchGate. Available at: [Link]

-

Dias, C., et al. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). PMC - NIH. Available at: [Link]

-

Bakal, E. A., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]

-

Brandeis University. (n.d.). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Retrieved from [Link]

-

Mondal, S., et al. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. Available at: [Link]

-

Keum, Y. S., et al. (2004). Are isothiocyanates potential anti-cancer drugs? PMC - PubMed Central. Available at: [Link]

-

RSC Publishing. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry. Available at: [Link]

-

Marzocco, S., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. PMC - PubMed Central. Available at: [Link]

-

Al-Mokyna, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

-

Bondock, S. (2012). Utility of isothiocyanates in heterocyclic synthesis. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic routes for access to the key isothiocyanate 4. Retrieved from [Link]

-

Spilioti, E., et al. (2017). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. NIH. Available at: [Link]

-

Dias, C., et al. (2014). (PDF) Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. Available at: [Link]

-

Saavedra, M. J., et al. (2010). First Study on Antimicriobial Activity and Synergy between Isothiocyanates and Antibiotics Against Selected Gram-Negative And Gram-Positive Pathogenic Bacteria From Clinical And Animal Source. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). A Cost-effective and Green Synthesis of Isothiocyanates | Request PDF. Retrieved from [Link]

-

SRD ORGANICS LTD. (n.d.). Heterocyclic Building Blocks. Retrieved from [Link]

-

Ila, H. (2015). Novel Organosulfur Building Blocks for Heterocycle Synthesis. Thieme. Available at: [Link]

Sources

- 1. This compound | 28115-92-6 | Benchchem [benchchem.com]

- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 5. This compound [oakwoodchemical.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Buy this compound (EVT-290112) | 28115-92-6 [evitachem.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Research Portal [scholarworks.brandeis.edu]

- 12. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 헤테로사이클 빌딩 블록 [sigmaaldrich.com]

- 19. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]

- 20. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

The Advent and Application of 4-Nitrobenzoyl Isothiocyanate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of 4-Nitrobenzoyl isothiocyanate, a versatile reagent that has carved a niche in synthetic and analytical chemistry. From its foundational synthesis to its contemporary applications in drug discovery and analytical derivatization, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. The guide elucidates the historical context of its development, details its synthesis and chemical properties, explores its reaction mechanisms, and provides validated experimental protocols for its use.

Introduction: Unveiling a Versatile Reagent